An In-depth Technical Guide to (S)-(-)-1-Methyl-2-pyrrolidinemethanol: Properties, Synthesis, and Applications in Asymmetric Synthesis
An In-depth Technical Guide to (S)-(-)-1-Methyl-2-pyrrolidinemethanol: Properties, Synthesis, and Applications in Asymmetric Synthesis
Introduction: The Strategic Value of a Chiral Scaffolding
(S)-(-)-1-Methyl-2-pyrrolidinemethanol, also known as N-Methyl-L-prolinol, is a chiral amino alcohol that has emerged as a cornerstone in modern asymmetric synthesis.[1][2] Derived from the naturally abundant amino acid L-proline, this compound offers a rigid, stereochemically defined pyrrolidine scaffold. Its utility extends from being a versatile chiral building block to serving as a highly effective chiral auxiliary and a precursor for sophisticated chiral ligands.[3][4] For researchers in pharmaceutical and fine chemical development, understanding the nuanced properties and applications of this molecule is critical for the rational design of enantiomerically pure compounds, which is essential for enhancing therapeutic efficacy and minimizing off-target effects.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and an exploration of its role in directing stereochemical outcomes.
Core Physicochemical & Structural Properties
(S)-(-)-1-Methyl-2-pyrrolidinemethanol is a colorless to light yellow liquid under standard conditions.[2][4] Its structural and physical characteristics are pivotal to its function, providing a unique combination of a nucleophilic hydroxyl group, a tertiary amine, and a fixed stereocenter.
| Property | Value | Source(s) |
| CAS Number | 34381-71-0 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [2][4] |
| Boiling Point | 67-69 °C at 12 mmHg | [2] |
| Density | 0.968 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.469 | [2] |
| Specific Optical Rotation | [α]19/D = -49.5° (c=5 in methanol) | [2] |
| SMILES String | CN1CCC[C@H]1CO | [2] |
| InChI Key | VCOJPHPOVDIRJK-LURJTMIESA-N | [2] |
Spectroscopic Profile: A Fingerprint for Identification
Accurate characterization is paramount in synthesis. The following spectroscopic data provide the structural fingerprint for (S)-(-)-1-Methyl-2-pyrrolidinemethanol. While raw spectra are best obtained from dedicated databases, this section outlines the expected features for verification.[5][6]
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¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals corresponding to the different proton environments. The N-methyl group will appear as a singlet, while the protons on the pyrrolidine ring and the hydroxymethyl group will show complex multiplets due to diastereotopicity and spin-spin coupling. The hydroxyl proton is typically a broad singlet, and its chemical shift can be concentration-dependent.
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¹³C NMR Spectroscopy: The carbon spectrum provides clear evidence of the six unique carbon atoms in the structure. Key signals include the N-methyl carbon, the four distinct carbons of the pyrrolidine ring, and the hydroxymethyl carbon. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[5]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group. Other key signals include C-H stretching vibrations just below 3000 cm⁻¹, and C-N and C-O stretching bands in the fingerprint region (typically 1200-1000 cm⁻¹).[5]
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Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 115. A prominent fragment is often observed at m/z = 70, corresponding to the loss of the hydroxymethyl group (•CH₂OH) and subsequent formation of the stable N-methylpyrrolidinyl cation.
Synthesis Protocol: From Natural Amino Acid to Chiral Tool
The most common and efficient synthesis of (S)-(-)-1-Methyl-2-pyrrolidinemethanol begins with the readily available and inexpensive chiral pool starting material, L-proline. The transformation involves two key steps: the reduction of the carboxylic acid to a primary alcohol and the subsequent methylation of the secondary amine.
Caption: Synthetic workflow from L-proline.
Step-by-Step Experimental Protocol:
Step 1: Reduction of L-Proline to (S)-(-)-2-Pyrrolidinemethanol (Prolinol)
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Causality: The carboxylic acid of proline is unreactive towards milder reducing agents like sodium borohydride. A powerful hydride source, such as Lithium Aluminum Hydride (LiAlH₄) or a Borane-THF complex (BH₃·THF), is required to efficiently reduce the carboxyl group to a primary alcohol. LiAlH₄ is highly reactive and requires stringent anhydrous conditions, while BH₃·THF offers a milder, yet still effective, alternative.
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Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition: A solution of L-proline (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: This reaction is highly exothermic, and hydrogen gas is evolved. The addition must be slow and controlled.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C and quenched cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.
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Isolation: The resulting white precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (S)-(-)-2-pyrrolidinemethanol as an oil, which can be purified by distillation if necessary.
Step 2: Reductive N-Methylation of Prolinol
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Causality: This step utilizes the Eschweiler-Clarke reaction conditions. Formaldehyde reacts with the secondary amine of prolinol to form an intermediate iminium ion. In the presence of a reducing agent (either catalytic hydrogenation with Pd/C and H₂ or using formic acid), this iminium ion is reduced in situ to the tertiary N-methyl amine.[7] This one-pot procedure is highly efficient for N-methylation.
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Setup: To a solution of (S)-(-)-2-pyrrolidinemethanol (1.0 equivalent) in methanol, add aqueous formaldehyde (37 wt. %, ~2.5 equivalents).
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Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol%).
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Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or connected to a hydrogenation apparatus. The mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with methanol.
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Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield (S)-(-)-1-Methyl-2-pyrrolidinemethanol as a pure liquid.[2]
Reactivity and Application as a Chiral Auxiliary
The primary value of (S)-(-)-1-Methyl-2-pyrrolidinemethanol lies in its ability to control the stereochemical outcome of reactions. It functions as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a diastereoselective reaction, after which it can be cleaved and recovered.[8][9]
Mechanism of Stereocontrol
The efficacy of prolinol-derived auxiliaries stems from their ability to form rigid, chelated intermediates. The pyrrolidine ring adopts a specific conformation that, in conjunction with the sidearm, creates a highly biased steric environment. This forces an incoming electrophile to approach the reactive center from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[8][10][11]
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